molecular formula C17H22O2 B14567424 1,3-Octanedione, 1-phenyl-2-(2-propenyl)- CAS No. 61666-11-3

1,3-Octanedione, 1-phenyl-2-(2-propenyl)-

Cat. No.: B14567424
CAS No.: 61666-11-3
M. Wt: 258.35 g/mol
InChI Key: ZGUKZVRKRUEBRK-UHFFFAOYSA-N
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Description

1,3-Octanedione, 1-phenyl-2-(2-propenyl)- is an organic compound with the molecular formula C17H22O2 It is a diketone with a phenyl group and a propenyl group attached to the octanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Octanedione, 1-phenyl-2-(2-propenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by subsequent reactions to introduce the propenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Octanedione, 1-phenyl-2-(2-propenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The phenyl and propenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Octanedione, 1-phenyl-2-(2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Octanedione, 1-phenyl-2-(2-propenyl)- involves its interaction with molecular targets and pathways. The diketone groups can participate in nucleophilic addition reactions, while the phenyl and propenyl groups may influence the compound’s reactivity and binding properties. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzylacetone: Another related compound with a phenyl group and a different carbon chain arrangement.

Uniqueness

1,3-Octanedione, 1-phenyl-2-(2-propenyl)- is unique due to its specific combination of functional groups and carbon chain length

Properties

CAS No.

61666-11-3

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

1-phenyl-2-prop-2-enyloctane-1,3-dione

InChI

InChI=1S/C17H22O2/c1-3-5-7-13-16(18)15(10-4-2)17(19)14-11-8-6-9-12-14/h4,6,8-9,11-12,15H,2-3,5,7,10,13H2,1H3

InChI Key

ZGUKZVRKRUEBRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(CC=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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